4-Methylazepan-4-OL

11β-HSD1 Inhibition Azepane Sulfonamide SAR Metabolic Syndrome

4-Methylazepan-4-OL (CAS 740758-27-4) is a saturated seven-membered azepane heterocycle featuring a geminal hydroxyl and methyl substitution at the 4-position, giving it a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol. This substitution pattern imparts distinct physicochemical properties that differentiate it from unsubstituted or monosubstituted azepane analogs, making it a valuable scaffold in medicinal chemistry, particularly for the development of potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors.

Molecular Formula C7H15NO
Molecular Weight 129.2 g/mol
CAS No. 740758-27-4
Cat. No. B1374627
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methylazepan-4-OL
CAS740758-27-4
Molecular FormulaC7H15NO
Molecular Weight129.2 g/mol
Structural Identifiers
SMILESCC1(CCCNCC1)O
InChIInChI=1S/C7H15NO/c1-7(9)3-2-5-8-6-4-7/h8-9H,2-6H2,1H3
InChIKeyNUSFCKJOSCESDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methylazepan-4-OL (CAS 740758-27-4) – Key Physicochemical & Structural Baseline for Procurement Decisions


4-Methylazepan-4-OL (CAS 740758-27-4) is a saturated seven-membered azepane heterocycle featuring a geminal hydroxyl and methyl substitution at the 4-position, giving it a molecular formula of C₇H₁₅NO and a molecular weight of 129.20 g/mol . This substitution pattern imparts distinct physicochemical properties that differentiate it from unsubstituted or monosubstituted azepane analogs, making it a valuable scaffold in medicinal chemistry, particularly for the development of potent 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitors [1].

4-Methylazepan-4-OL Differentiation: Why Substituting with a Generic 4-Hydroxyazepane or 4-Methylazepane Fails in Key Applications


The geminal 4-methyl-4-ol motif on the azepane ring is not a trivial structural variation; it creates a unique steric and electronic environment that generic analogs like azepan-4-ol (CAS 39888-51-2) or 4-methylazepane (CAS 40192-30-1) cannot replicate. Data show that eliminating the methyl group from a key bioactive derivative results in a ~93-fold loss in potency against human 11β-HSD1, demonstrating that this substitution is a critical pharmacophoric element [1]. Furthermore, the combination of both substituents dramatically alters physicochemical properties such as LogP and boiling point compared to analogs possessing only one functional group, which impacts solubility, formulation, and handling during synthesis [2].

4-Methylazepan-4-OL Quantitative Differentiation Evidence vs. Closest Analogs


93-Fold Enhancement in Human 11β-HSD1 Inhibitory Potency Over Des-Methyl Azepane Analog

The 4-methyl substitution on the azepane-4-ol scaffold is a critical driver of biological activity. In a direct head-to-head comparison of matched sulfonamide derivatives, the 4-methyl analog (BDBM50297216) exhibited an IC50 of 5 nM against human 11β-HSD1, while the des-methyl analog (BDBM50297218) showed a dramatically reduced potency with an IC50 of 466 nM [1]. This represents a 93-fold decrease in activity when the methyl group is removed, underscoring its essential role in target engagement.

11β-HSD1 Inhibition Azepane Sulfonamide SAR Metabolic Syndrome

Reverse Lipophilicity Profile Compared to 4-Methylazepane: A LogP Reduction of Over 1.4 Units

Introduction of the 4-hydroxyl group to 4-methylazepane drastically reduces lipophilicity. The reference compound 4-methylazepane has a predicted XLogP3 of 1.4 [1]. In contrast, the measured LogP of 4-methylazepan-4-ol is -0.07 . This represents a reduction of >1.4 log units, resulting in a compound that is significantly more hydrophilic. This moderation is not achievable with the analogous azepan-4-ol, which still has a LogP of 0.45 [2].

Physicochemical Properties LogP Lipophilicity Control

Elevated Boiling Point Range Signifying Stronger Intermolecular Interaction than Mono-Substituted Analogs

The presence of both a hydrogen-bond donor (hydroxyl) and a sterically bulky methyl group in 4-methylazepan-4-ol leads to a considerably higher boiling point range of 250–290 °C at 760 mmHg . This is significantly higher than azepan-4-ol (bp 203.7 °C) and 4-methylazepane (bp 155-156 °C) , reflecting its stronger intermolecular hydrogen bonding network and higher molecular weight.

Thermal Properties Boiling Point Handling & Purification

4-Methylazepan-4-OL: Optimal Application Scenarios Based on Quantifiable Differentiation


Discovery & Development of Potent 11β-HSD1 Inhibitors for Metabolic Diseases

This is the primary high-value scenario directly supported by evidence. The 4-methylazepan-4-ol scaffold is a privileged core for synthesizing exceptionally potent 11β-HSD1 inhibitors. SAR studies have shown that a derivative of this core achieves an IC50 of 3–5 nM, which is a 93-fold improvement over the des-methyl analog [1]. Research groups or companies with a medicinal chemistry program targeting 11β-HSD1 should prioritize this specific building block to maintain inhibitory activity, as substituting it with a generic azepan-4-ol derivative is likely to render the resulting compounds inactive.

Scaffold Hopping for Tweaking CNS Drug Candidate Physicochemical Profiles

The unique LogP of -0.07, which falls between the values of its more lipophilic (4-methylazepane, LogP 1.4) and more hydrophilic (azepan-4-ol, LogP 0.45) analogs, positions this compound as a fine-tuning tool [1]. It can serve as a strategic replacement for a non-hydroxylated azepane or a piperidine ring to lower LogP without introducing extreme hydrophilicity, potentially improving a drug candidate's solubility and reducing off-target binding.

Design of Conformationally Restricted, Potent Enzyme Inhibitors

The geminal 4,4-disubstitution creates a quaternary carbon center that restricts the conformational freedom of the azepane ring. This is a key feature for locking a pharmacophore into a bioactive conformation. As evidenced by the SAR work on 11β-HSD1, this constrained geometry is crucial for achieving high target affinity [1]. Researchers aiming to improve the potency of a flexible lead by introducing conformational rigidity should consider this building block as a replacement for more flexible scaffolds like mono-substituted piperidines or azepanes.

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